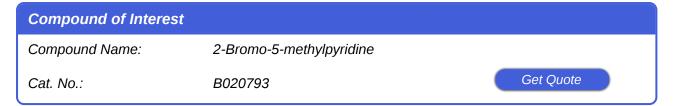


# 2-Bromo-5-methylpyridine: A Comprehensive Technical Guide for Heterocyclic Synthesis

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#### Introduction

**2-Bromo-5-methylpyridine**, also known as 2-bromo-5-picoline, is a versatile heterocyclic aromatic compound that serves as a crucial building block in organic synthesis.[1] Its pyridine ring is functionalized with both a bromine atom and a methyl group, enhancing its reactivity and making it an essential intermediate.[1] This unique structure is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The bromine atom at the 2-position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic and efficient formation of new carbon-carbon and carbon-nitrogen bonds.[3][4] This guide provides an in-depth overview of the properties, synthesis, reactivity, and applications of **2-Bromo-5-methylpyridine** for researchers and professionals in drug development and chemical synthesis.

### **Physicochemical Properties**

**2-Bromo-5-methylpyridine** is a white to light brown crystalline solid at room temperature.[1][5] It is stable under normal conditions but should be stored in a cool, dry place under an inert atmosphere.[6][7] Key physical and chemical properties are summarized below.



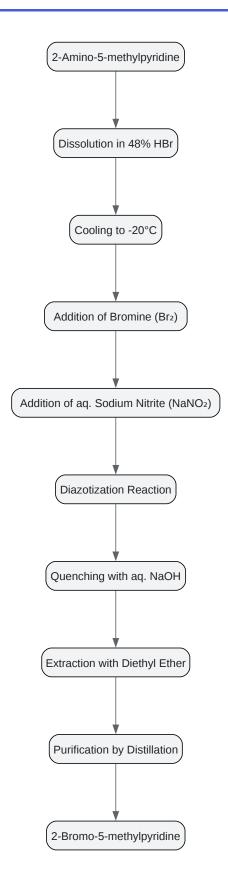
Property	Value	References
CAS Number	3510-66-5	[1][6][8]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrN	[1][6]
Molecular Weight	172.02 g/mol	[1][6]
Appearance	White to pale yellow or light brown crystalline solid	[1][5]
Melting Point	41-43 °C	[5][6][9]
Boiling Point	95-96 °C at 12.5 mmHg	[5][6][9]
Purity	≥ 98-99% (GC, HPLC)	[1][6][10]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Methanol	[5]
Storage	Store at 0-8 °C under an inert atmosphere	[1][5]

# **Synthesis and Experimental Protocols**

The most common laboratory-scale synthesis of **2-Bromo-5-methylpyridine** involves the diazotization of 2-amino-5-methylpyridine followed by a Sandmeyer-type reaction.

# **General Synthesis Workflow**





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Caption: General workflow for the synthesis of **2-Bromo-5-methylpyridine**.



# Detailed Experimental Protocol: Synthesis from 2-Amino-5-picoline[11]

- Reaction Setup: A solution of 2-amino-5-picoline (1.0 equivalent) is prepared in 48% hydrobromic acid (HBr). The mixture is stirred until all solids dissolve.
- Bromination: The solution is cooled to -20°C using an appropriate cooling bath. Bromine (Br<sub>2</sub>, ~3.0 equivalents) is added dropwise to the stirred solution over a period of one hour, ensuring the temperature is maintained at -20°C. The mixture is stirred for an additional two hours at this temperature.
- Diazotization: A solution of sodium nitrite (NaNO<sub>2</sub>, ~2.7 equivalents) in water is prepared and added slowly to the reaction mixture. The temperature must be kept at -20°C during the addition. The resulting solution is stirred for another hour.
- Workup: The reaction is carefully quenched at -20°C by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution until the mixture is strongly basic.
- Extraction: The mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether.
- Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filtered. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 2-Bromo-5methylpyridine as a low-melting solid.[11]

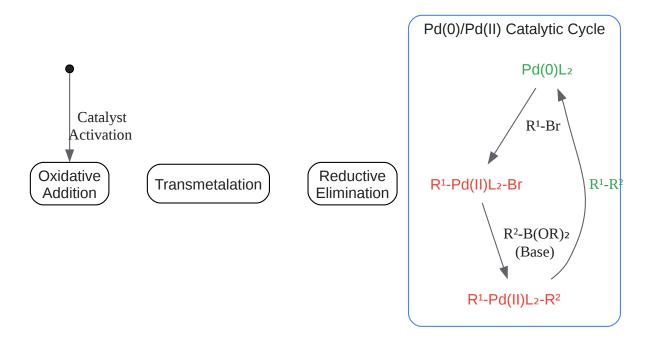
#### **Reactivity and Key Transformations**

The reactivity of **2-Bromo-5-methylpyridine** is dominated by the carbon-bromine bond at the 2-position of the pyridine ring. This position is highly activated towards palladium-catalyzed cross-coupling reactions, making it an ideal substrate for constructing more complex molecules. The most significant transformations include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

# **Suzuki-Miyaura Coupling**



The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling **2-Bromo-5-methylpyridine** with various aryl or heteroaryl boronic acids or esters.[12] [13] This reaction is fundamental in medicinal chemistry for synthesizing biaryl scaffolds, which are common in pharmaceutical agents.[12][13]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



Component	Example Reagents/Conditio ns	Role	References
Palladium Catalyst	$Pd(OAc)_2$ , $Pd(PPh_3)_4$ , $Pd_2(dba)_3$	Catalyst precursor	[13]
Ligand	PPh₃, P(t-Bu)₃, SPhos	Stabilizes and activates the catalyst	[4]
Base	K <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub> , CS <sub>2</sub> CO <sub>3</sub>	Activates the boronic acid	[13][14]
Solvent	1,4-Dioxane/H <sub>2</sub> O, Toluene, aq. Isopropanol	Reaction medium	[13][14]
Temperature	80 - 110 °C	Provides activation energy	[13]

This protocol is a general guideline and may require optimization for specific substrates.[4][13] [15]

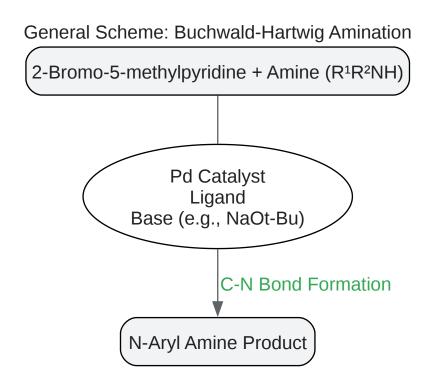
- Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **2-Bromo-5-methylpyridine** (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (K<sub>3</sub>PO<sub>4</sub>, 2.2 eq).
- Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 5 mol%) to the flask.
- Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio), via syringe.
- Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS (typical reaction time is 12-24 hours).
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash
  with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and
  concentrate under reduced pressure.



• Purification: Purify the crude product by flash column chromatography on silica gel.

#### **Buchwald-Hartwig Amination**

The Buchwald-Hartwig amination is a highly effective method for forming carbon-nitrogen bonds, coupling **2-Bromo-5-methylpyridine** with primary or secondary amines.[16][17] This reaction is invaluable for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals and organic electronic materials.[17][18]



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Caption: General scheme for the Buchwald-Hartwig amination reaction.



Component	Example Reagents/Conditio ns	Role	References
Palladium Catalyst	Pd <sub>2</sub> (dba) <sub>3</sub> , Pd(OAc) <sub>2</sub>	Catalyst precursor	[18][19]
Ligand	XPhos, BINAP, DPPF	Stabilizes and activates the catalyst	[17][19]
Base	NaOt-Bu, K₃PO₄	Deprotonates the amine	[19][20]
Solvent	Toluene, 1,4-Dioxane	Anhydrous, aprotic medium	[19]
Temperature	80 - 110 °C	Provides activation energy	[19]

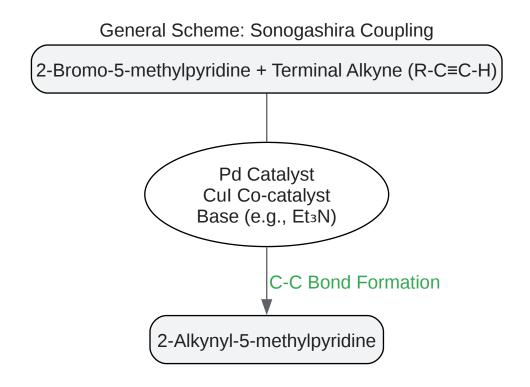
- Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) to a dry Schlenk tube.
- Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by 2-Bromo-5-methylpyridine (1.0 eq) and the desired amine (1.2 eq).
- Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
   Monitor the reaction's progress by TLC or LC-MS.
- Workup: After cooling, carefully quench the reaction with water or saturated aqueous ammonium chloride (NH<sub>4</sub>Cl).
- Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify the crude material via column chromatography.

#### **Sonogashira Coupling**

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between **2-Bromo-5-methylpyridine** and a terminal alkyne.[3][21] This reaction, co-catalyzed by palladium and



copper, is a valuable tool for synthesizing substituted alkynes and conjugated enynes, which are important structures in materials science and natural product synthesis.[22][23]



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Caption: General scheme for the Sonogashira cross-coupling reaction.



Component	Example Reagents/Conditio ns	Role	References
Palladium Catalyst	$Pd(PPh_3)_2Cl_2,$ $Pd(PPh_3)_4, Pd(OAc)_2$	Primary catalyst	[4][23]
Copper Co-catalyst	Copper(I) iodide (CuI)	Co-catalyst	[4][23]
Base	Et₃N, Diisopropylamine, K₂CO₃	Activates alkyne, neutralizes HBr	[4][23]
Solvent	THF, DMF, Acetonitrile	Reaction medium	[4][23]
Temperature	25 - 100 °C	Varies with substrate reactivity	[4][23]

- Setup: To a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, 2.5 mol%), the copper co-catalyst (CuI, 5 mol%), and the solvent (e.g., THF).
- Reagent Addition: Add 2-Bromo-5-methylpyridine (1.0 eq), the terminal alkyne (1.2 eq), and a base such as triethylamine (Et₃N).
- Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 60 °C or higher) until the starting material is consumed, as monitored by TLC.
- Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
- Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the resulting crude product by column chromatography.

# **Applications in Research and Industry**

**2-Bromo-5-methylpyridine** is a key intermediate in the synthesis of a wide range of high-value chemical compounds.



- Pharmaceuticals: It is used in the preparation of cardiovascular agents, such as Avosentan, a selective endothelin receptor antagonist.[11][24] It also serves as a building block for drugs targeting neurological disorders.[1]
- Agrochemicals: The compound is utilized in the formulation of effective pesticides and herbicides, contributing to enhanced crop protection.[1]
- Materials Science: It is a precursor for synthesizing ligands like 5,5'-dimethyl-2,2'-bipyridine and 5-methyl-2,2':6',2"-terpyridine.[5][6] These ligands are used to create metal complexes for applications in catalysis, polymers, and advanced materials.[1]

## Safety and Handling

**2-Bromo-5-methylpyridine** is classified as an irritant.[6][25] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][25]

- Personal Protective Equipment (PPE): Always handle this compound wearing appropriate
   PPE, including gloves, safety goggles (eyeshields), and a lab coat.[6][7] Use a dust mask or work in a well-ventilated fume hood.[6]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[5][7]
- Incompatibility: Avoid contact with strong oxidizing agents and reducing agents.[7][24]
- Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Do not let the chemical enter the environment.[7]

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